molecular formula C13H19NO B2896157 1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 1508150-46-6

1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Katalognummer B2896157
CAS-Nummer: 1508150-46-6
Molekulargewicht: 205.301
InChI-Schlüssel: SVLPCBUONWZBBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a type of isoquinoline, which is a benzene ring fused to a pyridine ring. Isoquinolines are a large group of natural products . This compound has a tert-butyl group attached to it, which is a common substituent in organic chemistry due to its bulky nature.


Molecular Structure Analysis

The molecular structure of this compound would consist of a tetrahydroisoquinoline core with a tert-butyl group attached at the 1-position and a hydroxyl group (-OH) attached at the 6-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of the hydroxyl group .

Wissenschaftliche Forschungsanwendungen

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed through a public-private partnership, designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations. It shows excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo, providing a novel synthetic route from cheap and readily available materials. This molecule has undergone a full industry standard preclinical development program, offering critical information for developing antimalarials within this class (O’Neill et al., 2009).

Stereoselective Alkylation in Organic Synthesis

1,2,3,4-Tetrahydro-N-pivaloyl-isoquinoline derivatives, related to 1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol, demonstrate the potential for stereoselective alkylation, leading to the synthesis of enantiomerically pure 1-substituted tetrahydroisoquinolines. This method provides a synthetic approach to important groups of alkaloids, highlighting the versatility of tetrahydroisoquinoline derivatives in organic synthesis (Huber & Seebach, 1987).

Charge-Transfer Dynamics

The study of 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) reveals its intramolecular charge-transfer (ICT) dynamics, offering insights into the coherent and homogeneous ICT dynamics due to its rigid structure. Such findings contribute to understanding the photophysical properties of related compounds and their potential applications in materials science (Park et al., 2014).

Novel Tert-Butoxycarbonylation Reagent

1-Tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline has been demonstrated as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This reagent offers a high-yield, mild condition route for tert-butoxycarbonylation, showcasing the chemical utility of tetrahydroisoquinoline derivatives in the modification and protection of functional groups (Ouchi et al., 2002).

Marine Drug Synthesis

Synthesis studies on marine drugs utilize tetrahydroisoquinoline derivatives, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, as key intermediates. These studies highlight the role of tetrahydroisoquinoline derivatives in the development of antitumor antibiotics and their structural-activity relationship studies, pointing to their significance in medicinal chemistry (Li et al., 2013).

Zukünftige Richtungen

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Eigenschaften

IUPAC Name

1-tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2,3)12-11-5-4-10(15)8-9(11)6-7-14-12/h4-5,8,12,14-15H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLPCBUONWZBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C2=C(CCN1)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.